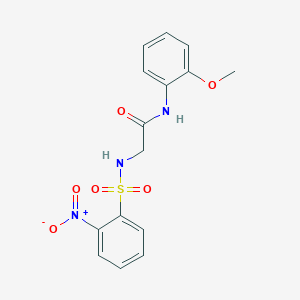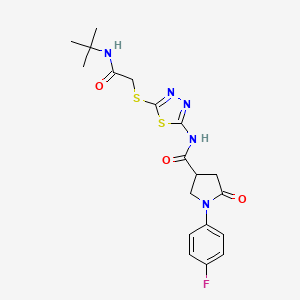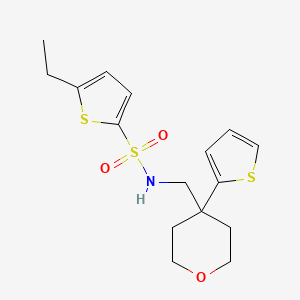![molecular formula C13H17N3O3S B2861117 5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-36-8](/img/structure/B2861117.png)
5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of thioxopyrimidine . Thioxopyrimidines are a class of organic compounds that are part of the larger group of pyrimidines. Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .科学的研究の応用
Heterocyclic Compound Synthesis
A study by Hassaneen et al. (2003) describes the synthesis of polyfunctional fused heterocyclic compounds, including derivatives of pyrido[2,3-d]pyrimidine. These compounds were synthesized through reactions involving various chemicals, including 6-amino-2-thioxopyrimidin-4(3H)-one, under specific conditions. The synthesized compounds were characterized using chemical and spectroscopic evidence, highlighting their potential in diverse scientific applications (Hassaneen, Hassaneen, Abdallah, Abdelhadi, & Pagni, 2003).
Nonlinear Optical Properties
Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including a derivative of pyrimidine-2,4-dione. The study utilized the Z-scan technique and found significant nonlinear refractive indices and absorption coefficients. These results suggest potential applications in nonlinear optical materials for device applications (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Antiviral Research
El-Etrawy and Abdel-Rahman (2010) conducted a study on the antiviral activities of certain pyrimidine-2,4-dione derivatives. These compounds were synthesized and tested against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), demonstrating their potential in antiviral research (El-Etrawy & Abdel-Rahman, 2010).
Polymer Solar Cells
In the context of polymer solar cells, Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer. This material, containing a pyrrolo[3,4-c]pyrrole-1,4-dione backbone, demonstrated high conductivity and electron mobility, enhancing the power conversion efficiency of the devices. This showcases the application of pyrido[2,3-d]pyrimidine derivatives in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Adenosine Receptor Antagonists
Bulicz et al. (2006) explored pyrido[2,3-d]pyrimidinediones bearing polar substituents as potential adenosine receptor antagonists. These compounds exhibited high affinity and selectivity for adenosine receptors, making them promising candidates for treating diseases related to adenosine receptor dysfunction (Bulicz, Bertarelli, Baumert, Fülle, Müller, Heber, & Saunders, 2006).
将来の方向性
The potential of compounds with pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .
特性
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-4-19-7-8-20-9-5-6-14-11-10(9)12(17)16(3)13(18)15(11)2/h5-6H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJSUDBKMDXDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2861038.png)


![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)
![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)


![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)
